molecular formula C16H16N2O5 B2911494 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid CAS No. 219553-55-6

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

Cat. No. B2911494
M. Wt: 316.313
InChI Key: QIIHVPCLWJLLFI-UHFFFAOYSA-N
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Description

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, commonly referred to as 5-ADPCA, is an important organic compound used in a variety of scientific research applications. It is a structural isomer of the popular pharmaceutical drug, amlodipine, and has been studied extensively due to its unique structure and potential therapeutic effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(4-nitrophenyl)-1,4-dihydropyridine with acetyl chloride followed by hydrolysis and decarboxylation.

Starting Materials
2,6-dimethyl-3,5-dicarbethoxy-4-(4-nitrophenyl)-1,4-dihydropyridine, acetyl chloride, sodium hydroxide, water, ethyl acetate

Reaction
Step 1: Condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(4-nitrophenyl)-1,4-dihydropyridine with acetyl chloride in the presence of a base such as sodium hydroxide to form 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid chloride., Step 2: Hydrolysis of the acid chloride with water to form the corresponding acid., Step 3: Decarboxylation of the acid using heat or a decarboxylation reagent such as ethyl acetate to yield the final product, 5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid.

Scientific Research Applications

5-ADPCA has a wide range of scientific research applications. It is used in the study of cardiovascular diseases, such as hypertension, coronary heart disease, and congestive heart failure. It has also been studied for its potential anti-inflammatory and anti-cancer properties. Additionally, 5-ADPCA has been used in the study of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism Of Action

The mechanism of action of 5-ADPCA is still not fully understood. However, it is believed to act as an antagonist at the L-type calcium channels, which are important for regulating the contraction of smooth muscle cells. This action results in a decrease in blood pressure, which is beneficial for treating hypertension. Additionally, 5-ADPCA has been found to reduce the activity of certain enzymes involved in inflammation and cancer, which may explain its potential therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-ADPCA are still being studied. However, it has been found to reduce the activity of certain enzymes involved in inflammation and cancer, as well as modulate the activity of the L-type calcium channels. Additionally, 5-ADPCA has been found to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages And Limitations For Lab Experiments

The use of 5-ADPCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects can be easily measured using biochemical and physiological assays. Additionally, it is a relatively safe compound, and has few adverse side effects. However, it is important to note that 5-ADPCA is not approved for human use, and therefore should not be used in clinical trials.

Future Directions

The potential future directions for 5-ADPCA are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, it could be used to study the effects of other drugs on the L-type calcium channels, as well as its potential effects on inflammation and cancer. Finally, it could also be used to develop novel drugs for the treatment of cardiovascular diseases and neurological disorders.

properties

IUPAC Name

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-8-13(10(3)19)15(14(16(20)21)9(2)17-8)11-4-6-12(7-5-11)18(22)23/h4-7,15,17H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIHVPCLWJLLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid

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